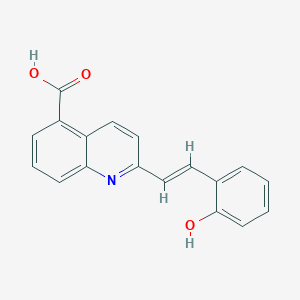![molecular formula C11H13N3O4S B11838064 tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)
tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate: is a complex organic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Fusion with the pyrimidine ring: The thiazole intermediate is then reacted with a suitable pyrimidine derivative to form the fused thiazolo[5,4-d]pyrimidine structure.
Introduction of the tert-butyl ester group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate has several scientific research applications:
Organic Electronics: The compound’s electron-deficient nature and rigid planar structure make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The unique structure of the compound allows it to interact with various biological targets, making it a potential candidate for drug development. It has been studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving thiazole and pyrimidine derivatives
Mechanism of Action
The mechanism of action of tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the electron-deficient nature of the compound allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate include:
tert-Butyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate: This compound shares a similar pyrimidine ring structure but differs in the presence of chlorine substituents and a pyrrolo ring.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Although structurally different, this compound also contains tert-butyl groups and is used in similar applications in organic synthesis and medicinal chemistry
The uniqueness of tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate lies in its fused thiazolo[5,4-d]pyrimidine structure, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H13N3O4S |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
tert-butyl 2-(5,7-dioxo-4H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C11H13N3O4S/c1-11(2,3)18-6(15)4-14-9(16)7-8(13-10(14)17)19-5-12-7/h5H,4H2,1-3H3,(H,13,17) |
InChI Key |
AKPSJZYGZIOCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


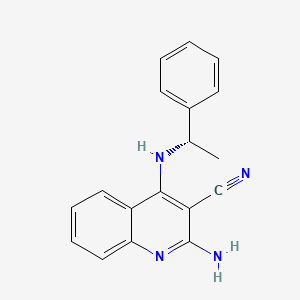
![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)
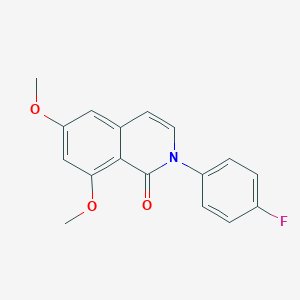




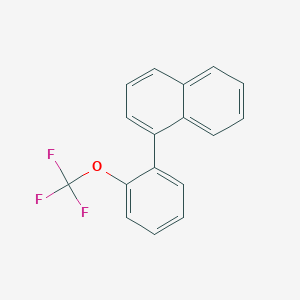
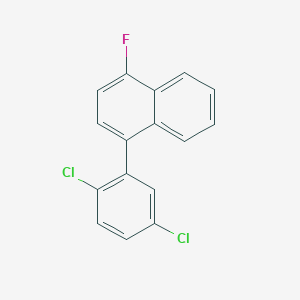
![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)

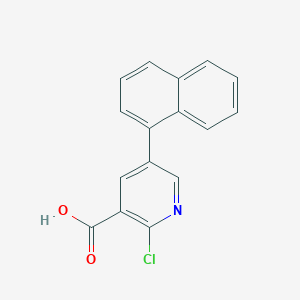
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)
